molecular formula C9H7NO2 B13633097 3-(5-Methylpyridin-2-yl)propiolic acid

3-(5-Methylpyridin-2-yl)propiolic acid

Cat. No.: B13633097
M. Wt: 161.16 g/mol
InChI Key: XQLYYSYOJRLDQY-UHFFFAOYSA-N
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Description

3-(5-Methylpyridin-2-yl)propiolic acid is a propiolic acid derivative featuring a pyridine ring substituted with a methyl group at the 5-position. Its structure combines the reactivity of the propiolic acid moiety (HC≡C–COOH) with the aromatic and electronic properties of the pyridine ring. Pyridine derivatives are widely explored in pharmaceutical and materials science due to their ability to participate in hydrogen bonding and coordination chemistry.

Such derivatives are valuable intermediates in synthesizing heterocycles, ligands, and bioactive molecules.

Properties

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

IUPAC Name

3-(5-methylpyridin-2-yl)prop-2-ynoic acid

InChI

InChI=1S/C9H7NO2/c1-7-2-3-8(10-6-7)4-5-9(11)12/h2-3,6H,1H3,(H,11,12)

InChI Key

XQLYYSYOJRLDQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)C#CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methylpyridin-2-yl)propiolic acid typically involves the coupling of a pyridine derivative with a propiolic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium as a catalyst and boronic acids as reagents . This reaction is known for its mild conditions and high functional group tolerance.

Another method involves the Ugi four-component reaction, which combines an amine, an aldehyde, an isocyanide, and a carboxylic acid derivative to form the desired product

Industrial Production Methods

Industrial production of 3-(5-Methylpyridin-2-yl)propiolic acid may involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of environmentally benign reagents and catalysts is preferred to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(5-Methylpyridin-2-yl)propiolic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the triple bond in the propiolic acid moiety to a double or single bond.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes. Substitution reactions can introduce various functional groups onto the pyridine ring .

Mechanism of Action

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

Propiolic acid derivatives vary in their aryl/heteroaryl substituents, which significantly impact their reactivity. Key analogs include:

Compound Substituent Key Structural Feature
3-(5-Methylpyridin-2-yl)propiolic acid 5-Methylpyridin-2-yl Pyridine ring with electron-donating methyl group
3-(4-Methoxyphenyl)propiolic acid 4-Methoxyphenyl Methoxy group (electron-donating)
3-(4-Bromophenyl)propiolic acid 4-Bromophenyl Bromine (electron-withdrawing)
3-(5-Methylthiophen-2-yl)propiolic acid 5-Methylthiophen-2-yl Thiophene ring (electron-rich)

Electronic Effects :

  • Electron-donating groups (e.g., methyl, methoxy) generally enhance reaction yields in cyclization and amidation reactions by increasing electron density at the reaction site. For example, methoxy-substituted substrates achieved yields of 72–87% in nickel-catalyzed amidation .
  • Electron-withdrawing groups (e.g., bromine, formyl) can reduce yields. For instance, 3-(4-formylphenyl)propiolic acid yielded only 37% in amidation reactions . However, 3-(4-Bromophenyl)propiolic acid defied this trend, achieving 91% yield, suggesting steric or mechanistic factors may override electronic effects .

Reaction Performance in Catalyzed Reactions

Reactivity varies based on substituent position and electronic nature:

Reaction Type Compound Yield Key Observation Reference
Nickel-catalyzed amidation 3-(4-Methoxyphenyl)propiolic acid 72% Comparable yields for ortho/meta/para substituents
Nickel-catalyzed amidation 3-(4-Bromophenyl)propiolic acid 91% High yield despite electron-withdrawing Br
Gold-catalyzed cyclization 3-(Thiophen-2-yl)propiolic acid 37–64% Heteroaryl rings (thiophene) enable moderate yields

Key Findings :

  • Substituent Position : Ortho, meta, and para substituents on phenyl rings showed minimal yield differences in nickel-catalyzed amidation (e.g., 76–87% for methyl/methoxy groups) .
  • Heteroaryl Substrates : Thiophene-based propiolic acids (e.g., 3-(thiophen-2-yl)propiolic acid) yielded 37–64%, lower than phenyl analogs, possibly due to altered electronic profiles .

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